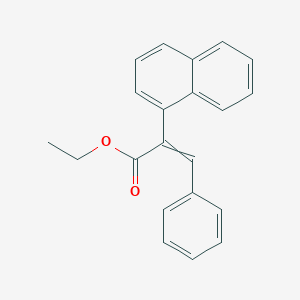
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products, pharmaceuticals, and industrial applications . This particular ester is characterized by its complex structure, which includes a phenylmethylene group attached to a naphthaleneacetic acid moiety, further esterified with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid (1-naphthaleneacetic acid) reacts with ethanol in the presence of concentrated sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid in the presence of an alcohol.
Major Products
Hydrolysis: 1-naphthaleneacetic acid and ethanol.
Reduction: 1-naphthaleneethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the active carboxylic acid and alcohol. This hydrolysis can modulate the activity of the compound, influencing its pharmacokinetics and pharmacodynamics . The phenylmethylene group may also interact with specific receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl Butyrate: Known for its apple-like aroma, used in flavorings and fragrances.
Ethyl Benzoate: An ester with a floral scent, used in perfumes and as a solvent.
Uniqueness
a-(Phenylmethylene)-1-naphthaleneacetic Acid Ethyl Ester stands out due to its complex structure, which imparts unique chemical and biological properties. The presence of the naphthalene ring and phenylmethylene group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
ethyl 2-naphthalen-1-yl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H18O2/c1-2-23-21(22)20(15-16-9-4-3-5-10-16)19-14-8-12-17-11-6-7-13-18(17)19/h3-15H,2H2,1H3 |
InChI Key |
IONVWFVQIRQILL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
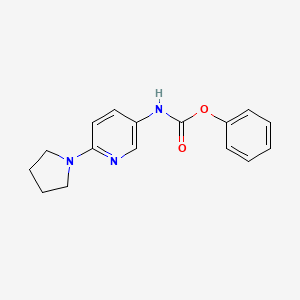
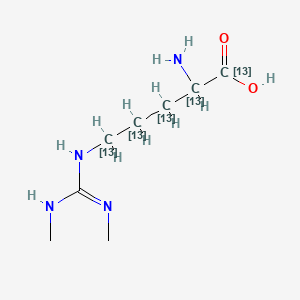
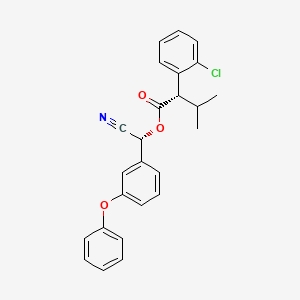

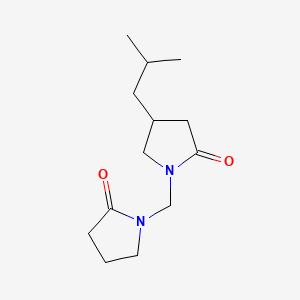

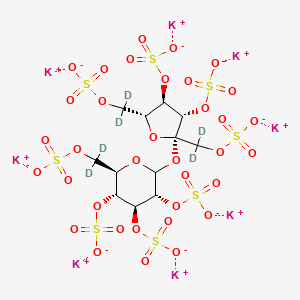

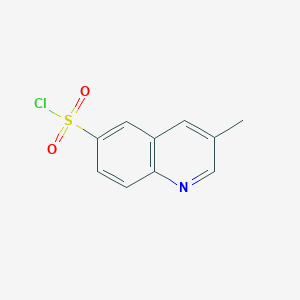
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid](/img/structure/B13854115.png)
![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
